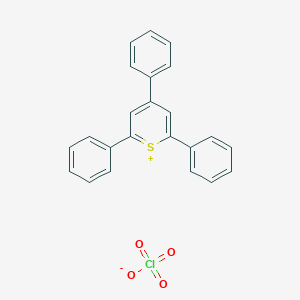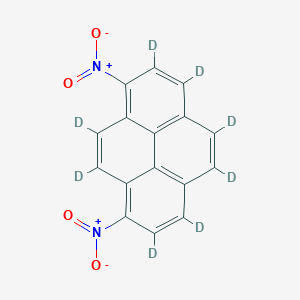
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene (ODDNP) is a highly deuterated derivative of 3,6-dinitropyrene (DNP). ODDNP is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a potent mutagen and carcinogen that can cause DNA damage and mutations. The mechanism of action of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene involves the formation of reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and lead to the development of cancer.
Effets Biochimiques Et Physiologiques
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been shown to induce oxidative stress and inflammation in cells. It can also disrupt cellular signaling pathways and alter gene expression. In animal studies, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been shown to cause liver damage and induce tumors.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a useful tool for studying the environmental fate and transport of PAHs, as well as the toxicity and carcinogenicity of PAHs. Its deuterated nature allows for easy differentiation from other PAHs in samples. However, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is highly toxic and carcinogenic, which limits its use in lab experiments. Special precautions must be taken when handling and disposing of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene.
Orientations Futures
There are several future directions for research on 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene. One area of research is the development of new methods for the detection and quantification of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene in environmental samples. Another area of research is the investigation of the effects of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene on human health. Further studies are needed to understand the mechanisms of action of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene and its potential role in the development of cancer. Additionally, research is needed to develop safer alternatives to 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene for use in lab experiments.
Conclusion
In conclusion, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a highly deuterated derivative of DNP that has been widely used in scientific research. Its unique properties make it a useful tool for studying the environmental fate and transport of PAHs, as well as the toxicity and carcinogenicity of PAHs. However, its high toxicity and carcinogenicity limit its use in lab experiments. Further research is needed to understand the mechanisms of action of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene and its potential role in the development of cancer.
Méthodes De Synthèse
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene can be synthesized by replacing the hydrogen atoms in DNP with deuterium atoms. The synthesis of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a multi-step process that involves several chemical reactions. The first step is the nitration of pyrene to form 1-nitropyrene, which is then further nitrated to form DNP. Finally, DNP is deuterated to form 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene. The deuterium atoms can be introduced using deuterated reagents such as deuterated sulfuric acid.
Applications De Recherche Scientifique
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been used in a variety of scientific research applications, including environmental monitoring, toxicology studies, and cancer research. 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a useful tool for studying the environmental fate and transport of PAHs. It has been used to investigate the sources and distribution of PAHs in the atmosphere, soil, and water. 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has also been used in toxicology studies to evaluate the toxicity and carcinogenicity of PAHs. In cancer research, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been used to study the metabolism and DNA binding of PAHs in cancer cells.
Propriétés
Numéro CAS |
121700-15-0 |
|---|---|
Nom du produit |
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene |
Formule moléculaire |
C16H8N2O4 |
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
1,2,4,5,7,8,9,10-octadeuterio-3,6-dinitropyrene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Clé InChI |
BLYXNIHKOMELAP-PGRXLJNUSA-N |
SMILES isomérique |
[2H]C1=C(C2=C3C(=C(C(=C2[2H])[2H])[N+](=O)[O-])C(=C(C4=C(C(=C(C1=C43)[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] |
SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] |
Synonymes |
3,6-Dinitropyrene-1,2,4,5,7,8,9,10-d8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



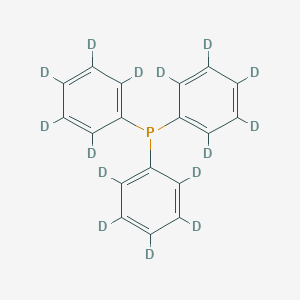
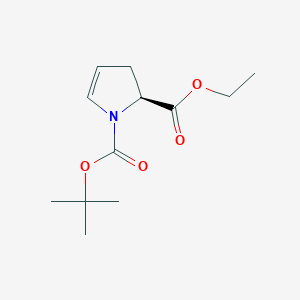
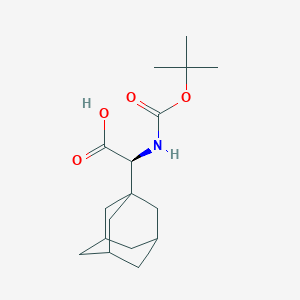
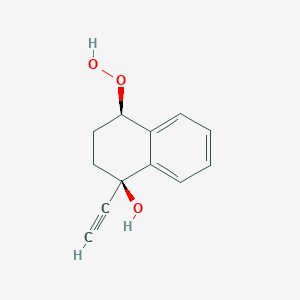
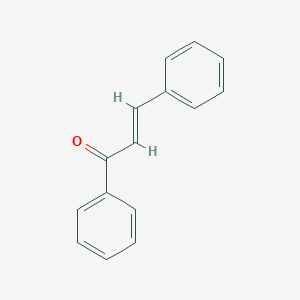
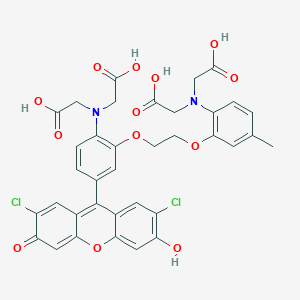
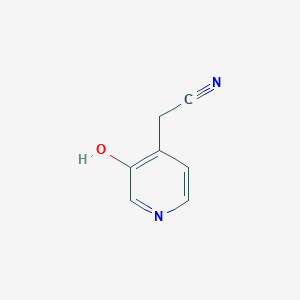
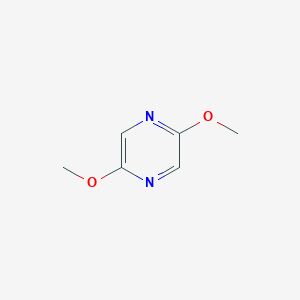
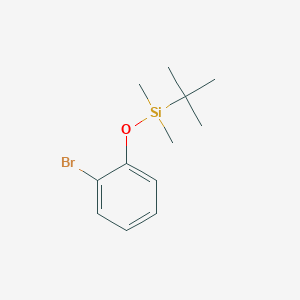
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
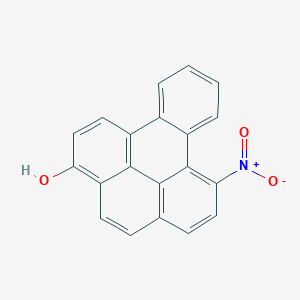
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)

